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Compound of Interest

Compound Name: DMT-LNA-G phosphoramidite

Cat. No.: B15589212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, purification,

and characterization of Locked Nucleic Acid (LNA)-Guanosine (G) chimeric oligonucleotides

with DNA and RNA. These chimeras are valuable tools in research and drug development due

to their enhanced biophysical and biological properties.

Introduction
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose ring is

conformationally 'locked' by a methylene bridge connecting the 2'-O and 4'-C atoms.[1] This

structural constraint pre-organizes the sugar into a C3'-endo (RNA-like) conformation, leading

to a significant increase in the thermal stability and binding affinity of oligonucleotides when

hybridized to complementary DNA or RNA targets.[2][3] The incorporation of LNA-G, along with

other LNA monomers, into DNA or RNA sequences creates chimeric oligonucleotides with

unique properties, including enhanced nuclease resistance, improved mismatch discrimination,

and the ability to modulate gene expression.[4][5] These characteristics make LNA-G chimeras

highly attractive for various applications, such as antisense therapy, diagnostics, and molecular

biology tools.[6]
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Table 1: Physicochemical and Synthesis Properties of
LNA-Modified Oligonucleotides

Parameter Value/Range Notes

Melting Temperature (Tm)

Increase per LNA Modification
+2 to +8 °C

The exact increase depends

on the sequence context and

the nature of the

complementary strand (DNA or

RNA).[2][7]

LNA Phosphoramidite

Coupling Time
180 - 250 seconds

Longer coupling times are

required compared to standard

DNA phosphoramidites due to

steric hindrance.[1]

Oxidation Time ~45 seconds

A longer oxidation time is

recommended for the

phosphite triester after LNA

coupling.[1]

Overall Synthesis Yield Variable

Dependent on sequence

length, complexity, and

purification method.

Purification Purity (HPLC) >90-99%

Achievable with standard ion-

exchange or reverse-phase

HPLC methods.[8][9]

Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of LNA-G
Chimeric Oligonucleotides
This protocol outlines the synthesis of LNA-G chimeric oligonucleotides using standard

phosphoramidite chemistry on an automated DNA/RNA synthesizer.

Materials:

LNA-G(dmf)-CE Phosphoramidite
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DNA and/or RNA CE Phosphoramidites (A, C, T/U)

Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal

nucleoside

Standard DNA/RNA synthesis reagents:

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (DCM))

Capping solutions (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF)

Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

Anhydrous acetonitrile

Procedure:

Synthesizer Setup: Program the DNA/RNA synthesizer with the desired chimeric sequence.

Reagent Preparation: Dissolve LNA-G and other phosphoramidites in anhydrous acetonitrile

to the manufacturer's recommended concentration (typically 0.1 M).

Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles of

deblocking, coupling, capping, and oxidation for each monomer addition.

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the growing chain is removed

with the deblocking solution.

Coupling: The next phosphoramidite in the sequence (DNA, RNA, or LNA-G) is activated

and coupled to the free 5'-hydroxyl group.

Note: For LNA-G phosphoramidite coupling, extend the coupling time to 180-250

seconds to ensure high coupling efficiency.[1]

Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion

mutants.
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Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate

triester.

Note: After LNA monomer addition, extend the oxidation time to approximately 45

seconds.[1]

Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group can be either

removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid

support and the nucleobase and phosphate protecting groups are removed.

Incubate the solid support with a solution of aqueous ammonia and methylamine (AMA) at

65°C for 10-15 minutes.

For RNA-containing chimeras, a subsequent desilylation step is required to remove the 2'-

O-silyl protecting groups (e.g., using triethylamine trihydrofluoride (TEA·3HF)).

Protocol 2: Purification of LNA-G Chimeric
Oligonucleotides by HPLC
This protocol describes the purification of the crude oligonucleotide product using High-

Performance Liquid Chromatography (HPLC). Both Ion-Exchange (IEX) and Ion-Pair

Reversed-Phase (IP-RP) HPLC are suitable methods.[8][10]

Method 2A: Ion-Exchange (IEX) HPLC

Column: Anion-exchange column (e.g., quaternary ammonium functionalized).

Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.5).

Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5).

Gradient: A linear gradient from low to high salt concentration is used to elute the

oligonucleotides based on their net negative charge.

Detection: UV absorbance at 260 nm.
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Fraction Collection: Collect the peak corresponding to the full-length product.

Desalting: Desalt the collected fractions using a suitable method (e.g., size-exclusion

chromatography or ethanol precipitation).

Method 2B: Ion-Pair Reversed-Phase (IP-RP) HPLC

Column: C18 reversed-phase column.

Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 100 mM Triethylammonium

acetate (TEAA), pH 7.0).

Mobile Phase B: Acetonitrile.

Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the

oligonucleotides based on their hydrophobicity.

Detection: UV absorbance at 260 nm.

Fraction Collection: Collect the peak corresponding to the full-length product.

Post-Purification Processing: If purified with the DMT group on, treat the collected fraction

with an acid (e.g., 80% acetic acid) to remove the DMT group, followed by neutralization and

desalting.

Protocol 3: Nuclease Resistance Assay
This protocol assesses the stability of LNA-G chimeras against nuclease degradation

compared to unmodified DNA or RNA oligonucleotides.

Materials:

Purified LNA-G chimeric oligonucleotide

Unmodified DNA or RNA oligonucleotide of the same sequence (control)

Exonuclease (e.g., Snake Venom Phosphodiesterase or Calf Spleen Phosphodiesterase) or

serum (e.g., fetal bovine serum)
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Reaction buffer

Denaturing polyacrylamide gel (e.g., 20%)

Gel loading buffer

Staining agent (e.g., Stains-All or SYBR Gold)

Gel imaging system

Procedure:

Reaction Setup: Prepare reaction mixtures containing the oligonucleotide (LNA-chimera or

control), nuclease or serum, and reaction buffer.

Incubation: Incubate the reactions at 37°C.

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction

and quench the enzymatic activity by adding gel loading buffer containing a denaturant (e.g.,

formamide) and a chelating agent (e.g., EDTA).

Gel Electrophoresis: Separate the degradation products on a denaturing polyacrylamide gel.

Visualization: Stain the gel and visualize the bands using a gel imaging system.

Analysis: Quantify the intensity of the full-length oligonucleotide band at each time point to

determine the rate of degradation.

Mandatory Visualization
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Caption: Experimental workflow for the synthesis and application of LNA-G chimeras.
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Caption: Androgen receptor signaling pathway and the mechanism of action of an LNA-G ASO.

Application Example: LNA-G Chimeras in Antisense
Therapy
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LNA-G chimeric oligonucleotides are particularly effective as antisense oligonucleotides

(ASOs) for silencing gene expression. A prominent application is in the targeting of the

Androgen Receptor (AR) signaling pathway, which is a key driver in prostate cancer.[6]

Mechanism of Action:

LNA-G "gapmer" ASOs are designed with a central "gap" of DNA monomers flanked by LNA-

modified wings. The LNA wings provide high binding affinity to the target mRNA and protect the

ASO from nuclease degradation.[4] Upon binding to the complementary AR mRNA sequence,

the DNA/RNA hybrid in the gap region is recognized and cleaved by RNase H, an endogenous

enzyme. This leads to the degradation of the AR mRNA and subsequent reduction in AR

protein expression, thereby inhibiting the downstream signaling that promotes cancer cell

proliferation and survival.

Design Considerations for LNA-G Gapmer ASOs:

Length: Typically 16-20 nucleotides.

Gap Size: A central DNA gap of 7-10 nucleotides is optimal for RNase H activity.

LNA Placement: LNA modifications in the flanking regions enhance binding affinity and

nuclease resistance.

Phosphorothioate Backbone: A phosphorothioate backbone is often incorporated to further

increase nuclease resistance.[4]

Conclusion
The synthesis of LNA-G chimeras with DNA and RNA offers a powerful strategy for developing

oligonucleotides with superior properties for research and therapeutic applications. The

protocols and data presented here provide a comprehensive guide for researchers and drug

development professionals to design, synthesize, and evaluate these promising molecules. The

enhanced stability, binding affinity, and biological activity of LNA-G chimeras make them

invaluable tools for modulating gene expression and exploring novel therapeutic interventions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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